triethyl 1H-pyrazole-3,4,5-tricarboxylate
Description
Historical Context of Pyrazole (B372694) Discovery and Synthesis
The history of pyrazole chemistry began in the late 19th century, a period of significant advancement in organic synthesis. The German chemist Ludwig Knorr first coined the term "pyrazole" in 1883. google.com In the same year, he reported the first synthesis of a pyrazole derivative, a reaction that would become a cornerstone of heterocyclic chemistry. mdpi.comresearchgate.net This seminal reaction, now known as the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). beilstein-journals.orgnih.gov This method proved to be robust and versatile, allowing for the creation of a wide array of substituted pyrazoles and is still widely used today. beilstein-journals.orgnih.gov
Shortly after Knorr's discovery, another key synthesis was developed by Hans von Pechmann in 1898, who prepared pyrazole from acetylene (B1199291) and diazomethane. google.com However, a historically pivotal moment for the parent pyrazole ring, and one directly relevant to the subject of this article, was its first synthesis in 1889 by Buchner. He achieved this by the decarboxylation of pyrazole-3,4,5-tricarboxylic acid, the parent acid of triethyl 1H-pyrazole-3,4,5-tricarboxylate. beilstein-archives.org Knorr's research also led to a significant breakthrough in medicinal chemistry with the synthesis of antipyrine (B355649) (phenazone) in 1883, which became the first synthetic drug and was a widely used analgesic and antipyretic until the advent of aspirin. chemicalbook.comarkat-usa.org
Overview of Pyrazole Derivatives in Heterocyclic Chemistry
Pyrazole and its derivatives are a critically important class of heterocyclic compounds. beilstein-archives.org The pyrazole ring is aromatic and possesses a unique arrangement of three carbon and two adjacent nitrogen atoms, which imparts distinct chemical properties. rsc.orgmdpi.com The ring is relatively stable to oxidation but can be reduced under certain conditions. beilstein-archives.org The presence of the two nitrogen atoms influences the electron density of the ring carbons, making the C4 position particularly susceptible to electrophilic substitution. researchgate.net
The true significance of the pyrazole scaffold lies in its remarkable versatility and biological activity. nih.gov For decades, researchers have demonstrated that pyrazole derivatives possess a broad range of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antiviral activities. nih.govrsc.orgnih.gov This has led to the incorporation of the pyrazole core into numerous FDA-approved drugs. rsc.org Notable examples include:
Celecoxib: A potent and selective COX-2 inhibitor used as an anti-inflammatory drug. researchgate.netrsc.org
Sildenafil: A vasodilator used for the treatment of erectile dysfunction. rsc.org
Rimonabant: An anti-obesity drug. researchgate.netrsc.org
Fipronil: A broad-spectrum insecticide used in agriculture and veterinary medicine.
Beyond the pharmaceutical industry, pyrazole derivatives have found applications in materials science as dyes and fluorescent agents, and in agrochemistry as herbicides and fungicides. beilstein-archives.orgmdpi.com This wide applicability stems from the fact that the pyrazole ring serves as an excellent and stable framework that can be readily functionalized to fine-tune its chemical and biological properties. beilstein-archives.org
Rationale for Focused Research on this compound
The focused research interest in this compound stems from its identity as a highly functionalized and stable derivative of a historically significant molecule in pyrazole chemistry. As previously mentioned, the parent acid, pyrazole-3,4,5-tricarboxylic acid, was the direct precursor to the first synthesis of the unsubstituted pyrazole ring. beilstein-archives.org The triethyl ester derivative represents a synthetically versatile and valuable building block for several key reasons.
Firstly, the presence of three ester groups on the aromatic pyrazole core provides multiple reactive sites for further chemical modification. These ester functionalities, located at the 3, 4, and 5 positions, can undergo a variety of chemical transformations such as hydrolysis to carboxylic acids, amidation to form amides, or transesterification. This trifunctionality allows for the systematic and controlled synthesis of complex, polysubstituted pyrazole derivatives.
Secondly, the use of polysubstituted pyrazoles as intermediates is a common strategy in the development of new functional molecules. mdpi.combeilstein-archives.org By starting with a scaffold like this compound, chemists can build molecular complexity to create libraries of novel compounds for screening in drug discovery or for developing new materials. Pyrazole carboxylates, in general, are known precursors for compounds with potent biological activities, such as anti-inflammatory agents. nih.gov
Therefore, this compound is not just a simple chemical compound; it is a strategic intermediate. It combines the proven stability and aromaticity of the pyrazole core with three reactive handles, making it an ideal starting point for creating diverse and complex molecular architectures with potential applications in medicinal chemistry and materials science. Its study provides insights into the manipulation of polysubstituted heterocyclic systems and opens avenues for the discovery of new bioactive compounds and functional materials.
Structure
3D Structure
Properties
IUPAC Name |
triethyl 1H-pyrazole-3,4,5-tricarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6/c1-4-18-10(15)7-8(11(16)19-5-2)13-14-9(7)12(17)20-6-3/h4-6H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDKYATZSTWKHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Functional Group Transformations of Triethyl 1h Pyrazole 3,4,5 Tricarboxylate
Reactions Involving Ester Functionalities
The three ethyl ester groups on the pyrazole (B372694) ring are susceptible to nucleophilic acyl substitution, allowing for their conversion into a variety of other functional groups.
Hydrolysis to the Corresponding Carboxylic Acid
The ester groups of pyrazole carboxylates can be readily hydrolyzed to form the corresponding carboxylic acids. This transformation is typically carried out under basic conditions, a process known as saponification. For instance, the hydrolysis of ethyl 1,4,5-triaryl-1H-pyrazole-3-carboxylates in an alkaline medium yields the related carboxylic acid derivatives. researchgate.net Similarly, other pyrazole carboxylic acid ethyl esters have been converted to their respective acids using aqueous sodium hydroxide (B78521). The process generally involves stirring the ester with a solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a solvent mixture that can dissolve both the organic ester and the aqueous base, often an alcohol-water mixture.
The reaction proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon of each ester group. This is followed by the elimination of the ethoxide leaving group. A subsequent acid-base reaction between the newly formed carboxylic acid and the basic reaction medium results in the formation of a carboxylate salt. To obtain the final 1H-pyrazole-3,4,5-tricarboxylic acid, the reaction mixture must be acidified in a subsequent workup step to protonate the carboxylate anions.
| Reactant | Reagents | Product |
| Triethyl 1H-pyrazole-3,4,5-tricarboxylate | 1. NaOH(aq) or KOH(aq) 2. H₃O⁺ | 1H-Pyrazole-3,4,5-tricarboxylic acid |
Transesterification Reactions
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by either an acid or a base. For this compound, this would involve reacting the compound with a different alcohol (e.g., methanol (B129727), propanol) in the presence of a catalyst to yield the corresponding tri-alkyl pyrazole-3,4,5-tricarboxylates.
While specific studies on the transesterification of this compound are not prevalent, the general principles of this reaction are well-established for other esters. mdpi.comorganic-chemistry.org Base-catalyzed transesterification, using catalysts such as sodium hydroxide or potassium hydroxide, is a common method. psu.edu The reaction is an equilibrium process, and to drive it towards the desired product, a large excess of the reactant alcohol is typically used. youtube.com Alternatively, various catalysts, including zinc clusters and scandium(III) triflate, have been shown to promote the direct transesterification of carboxylic esters in boiling alcohols. organic-chemistry.org These methods could foreseeably be applied to modify the ester groups of the title compound.
| Reactants | Catalyst | Potential Products |
| This compound + R-OH | Acid (e.g., H₂SO₄) or Base (e.g., NaOR) | Tri-alkyl 1H-pyrazole-3,4,5-tricarboxylate |
Amidation and Related Derivatizations
The conversion of the ester groups of this compound into amides is a key transformation for introducing new functionalities. Direct reaction of esters with amines (aminolysis) to form amides is often difficult and requires high temperatures or specific catalysts, such as those based on nickel or iron(III) chloride. mdpi.com
A more common and efficient method involves a two-step process. First, the triethyl ester is hydrolyzed to 1H-pyrazole-3,4,5-tricarboxylic acid as described previously. The resulting carboxylic acid is then activated to a more reactive species, which can readily react with an amine. Common activation methods include:
Conversion to Acyl Chlorides : The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive pyrazole-3,4,5-tricarbonyl chloride. This intermediate then smoothly reacts with primary or secondary amines to yield the corresponding triamides.
Use of Coupling Reagents : Peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) can be used to directly couple the carboxylic acid with an amine, forming the amide bond under milder conditions. organic-chemistry.orgnih.gov This approach has been successfully used to prepare amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. nih.gov
This sequential hydrolysis-amidation route provides a versatile pathway to a wide range of pyrazole-3,4,5-tricarboxamides. researchgate.netnih.gov
Transformations of the Pyrazole Heterocycle
The pyrazole ring itself is a site of reactivity, particularly the nitrogen atom bearing a hydrogen atom (N1).
N-Alkylation and N-Functionalization
The N-H proton of the pyrazole ring is acidic and can be removed by a base, allowing for the N-alkylation or N-functionalization of the heterocycle. The reaction of N-unsubstituted pyrazoles with electrophiles like alkyl halides is a common method for introducing substituents at the nitrogen atom. semanticscholar.org
For this compound, N-alkylation would typically be performed by treating the compound with a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the pyrazole nitrogen, followed by the addition of an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide). researchgate.net Studies on the alkylation of ethyl 1H-pyrazole-3-carboxylate have shown that this reaction can proceed with high regioselectivity. researchgate.net Alternative methods for N-alkylation have also been developed that avoid strong bases, such as using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst. mdpi.com These reactions provide access to N-alkyl pyrazoles which are present in a variety of medicinally relevant structures. semanticscholar.org
| Reactant | Reagents | Product |
| This compound | 1. Base (e.g., K₂CO₃) 2. Alkyl Halide (R-X) | Triethyl 1-alkyl-1H-pyrazole-3,4,5-tricarboxylate |
Decarboxylation Processes in Pyrazole Tricarboxylates
Decarboxylation, the removal of a carboxyl group, typically requires the presence of a free carboxylic acid functionality. Therefore, for a molecule like this compound, a preliminary hydrolysis step to convert the three ester groups into carboxylic acids is necessary before decarboxylation can occur.
The decarboxylation of pyrazole carboxylic acids is often challenging and may require forcing conditions. The position of the carboxylic acid on the pyrazole ring influences the ease of decarboxylation. Thermal decarboxylation can be achieved by heating the pyrazole carboxylic acid, sometimes in the presence of a high-boiling solvent. Catalytic methods have also been developed to facilitate this transformation under milder conditions. For instance, copper-catalyzed protodecarboxylation has been described for pyrazole carboxylic acids. The specific conditions, such as temperature and the presence of acids or bases, can vary widely depending on the substrate. For example, acidic decarboxylation can be performed at temperatures ranging from 50 to 220 °C, while basic decarboxylation can occur between 40 and 150 °C. The choice of conditions would determine which, if any, of the three carboxylic acid groups of the hydrolyzed product would be removed.
Exploration of Multi-Component Reactions for Scaffold Diversification
Multi-component reactions (MCRs) are powerful one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all the starting materials. nih.gov This approach is highly valued in medicinal chemistry and materials science for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules from simple precursors. researchgate.netmdpi.com The highly functionalized nature of this compound, with its three distinct ester groups, presents a unique and versatile platform for the construction of complex, fused heterocyclic systems, thereby achieving significant scaffold diversification.
While direct, one-pot multi-component reactions involving three or more starting materials with this compound are not extensively documented, its chemical architecture is ideally suited for sequential reactions that achieve the goals of MCRs by building complex scaffolds. A primary strategy for diversifying the pyrazole core involves the use of binucleophiles to engage with the adjacent ester functionalities at the C4 and C5 positions, leading to the formation of fused ring systems.
A cornerstone of this strategy is the reaction with hydrazine (B178648) hydrate (B1144303). This reaction efficiently transforms the pyrazole scaffold into a pyrazolo[3,4-d]pyridazine system. nih.gov In this process, the two nitrogen atoms of hydrazine act as nucleophiles, attacking the carbonyl carbons of the C4 and C5 ethyl ester groups. This is followed by intramolecular cyclization and elimination of ethanol (B145695) to yield the stable, fused bicyclic system. The resulting product, ethyl 4,7-dihydroxy-1H-pyrazolo[3,4-d]pyridazine-3-carboxylate, represents a significant diversification of the original scaffold, converting the simple pyrazole into a more complex heterocyclic framework with new points for functionalization.
The detailed transformation is outlined in the table below:
| Reactant 1 | Reactant 2 | Solvent/Conditions | Resulting Scaffold | Significance |
|---|---|---|---|---|
| This compound | Hydrazine hydrate | Ethanol, Reflux | Ethyl 4,7-dihydroxy-1H-pyrazolo[3,4-d]pyridazine-3-carboxylate | Creation of a fused bicyclic pyrazolo[3,4-d]pyridazine system. |
This newly formed pyrazolo[3,4-d]pyridazine core serves as a versatile intermediate for further diversification. The dihydroxy tautomeric form is stable, but the hydroxyl groups can be activated, for instance, by conversion to chloro groups using reagents like phosphorus oxychloride. These activated positions can then be subjected to nucleophilic substitution with a wide array of amines, alcohols, or other nucleophiles, allowing for the introduction of diverse functional groups and the exploration of a broad chemical space. This sequential approach, beginning with a key cyclocondensation reaction, effectively leverages the reactive handles of the parent this compound to build molecular complexity and achieve significant scaffold diversification.
Advanced Spectroscopic and Structural Characterization of Triethyl 1h Pyrazole 3,4,5 Tricarboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C).
Proton (¹H) NMR Assignments and Analysis
A ¹H NMR spectrum for triethyl 1H-pyrazole-3,4,5-tricarboxylate would be expected to show distinct signals corresponding to the N-H proton of the pyrazole (B372694) ring, and the ethyl groups of the three carboxylate substituents. Each ethyl group would display a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with their specific chemical shifts influenced by their position on the pyrazole ring (C3, C4, or C5). The integration of these signals would confirm the number of protons in each environment.
Table 1: Predicted ¹H NMR Data
| Predicted Proton | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Predicted Coupling Constant (J Hz) |
|---|---|---|---|
| N-H | Variable | Singlet (broad) | - |
| -OCH₂- (C3) | ~4.4 | Quartet | ~7.1 |
| -OCH₂- (C4) | ~4.3 | Quartet | ~7.1 |
| -OCH₂- (C5) | ~4.4 | Quartet | ~7.1 |
| -CH₃ (C3) | ~1.4 | Triplet | ~7.1 |
| -CH₃ (C4) | ~1.3 | Triplet | ~7.1 |
| -CH₃ (C5) | ~1.4 | Triplet | ~7.1 |
Note: This table is predictive and not based on experimental data.
Carbon-13 (¹³C) NMR Spectral Interpretation
The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. Signals would be expected for the three distinct carbonyl carbons (C=O) of the ester groups, the three pyrazole ring carbons (C3, C4, C5), and the methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl groups. The chemical shifts would be indicative of the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Data
| Predicted Carbon | Predicted Chemical Shift (δ ppm) |
|---|---|
| C=O (C3, C5) | ~160-165 |
| C=O (C4) | ~160-165 |
| C3, C5 (Pyrazole Ring) | ~140-150 |
| C4 (Pyrazole Ring) | ~110-120 |
| -OCH₂- | ~60-65 |
| -CH₃ | ~13-15 |
Note: This table is predictive and not based on experimental data.
Two-Dimensional NMR Techniques for Connectivity Elucidation
To definitively assign the proton and carbon signals and confirm the structure, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These experiments would reveal correlations between protons and carbons, confirming the connectivity of the atoms within the molecule. However, no published 2D NMR data for this specific compound could be found.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₆N₂O₆), the expected molecular weight is approximately 296.27 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern would likely show losses of ethoxy groups (-OEt), ethyl groups (-CH₂CH₃), and carbon dioxide (CO₂).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the pyrazole ring, C-H stretches of the ethyl groups, and strong C=O stretches for the ester carbonyl groups.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3100-3300 |
| C-H Stretch (sp³) | 2850-3000 |
| C=O Stretch (Ester) | 1720-1750 |
| C-O Stretch | 1000-1300 |
| C=N Stretch | ~1600 |
Note: This table is predictive and not based on experimental data.
X-ray Diffraction (XRD) for Solid-State Structural Determination
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H group. A search of crystallographic databases did not yield a crystal structure for this compound.
Theoretical and Computational Investigations of Triethyl 1h Pyrazole 3,4,5 Tricarboxylate
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as molecules. It is frequently employed to predict molecular geometries, energies, and other properties with a good balance of accuracy and computational cost. For pyrazole (B372694) derivatives, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G(2d,p) or 6-311++G(d,p), have been successfully used to obtain optimized molecular structures that are consistent with experimental data from X-ray diffraction. researchgate.netbohrium.comresearchgate.net
A fundamental aspect of understanding a molecule's chemical behavior is the analysis of its electronic structure, particularly the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. nih.gov
For triethyl 1H-pyrazole-3,4,5-tricarboxylate, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO would likely be distributed over the pyrazole ring and the three electron-withdrawing ethyl carboxylate groups. The energy gap between these orbitals would provide insight into the molecule's electronic transitions and its potential reactivity. A larger energy gap generally suggests higher stability and lower reactivity. nih.gov Molecular electrostatic potential (MEP) maps can further elucidate the electronic distribution, highlighting regions susceptible to electrophilic and nucleophilic attack. bohrium.comnih.gov
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Electron-rich pyrazole ring |
| LUMO | -1.8 | Pyrazole ring and ethyl carboxylate groups |
| HOMO-LUMO Gap | 4.7 | Indicates high electronic stability |
Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations for this compound.
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. Theoretical vibrational frequencies, calculated using DFT, can be compared with experimental FT-IR and Raman spectra to assign vibrational modes to specific functional groups within the molecule. researchgate.netnih.gov Similarly, theoretical NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental ¹H and ¹³C NMR spectra to aid in structure elucidation. researchgate.netasrjetsjournal.org
For this compound, DFT calculations could predict the characteristic vibrational frequencies for the N-H stretching of the pyrazole ring, the C=O stretching of the ethyl carboxylate groups, and the various C-H and C-N stretching and bending modes. researchgate.net Likewise, the ¹H and ¹³C NMR chemical shifts for the protons and carbons of the pyrazole ring and the ethyl groups could be calculated and compared with experimental data to confirm the molecular structure. researchgate.netasrjetsjournal.org
Table 2: Predicted vs. Experimental Spectroscopic Data for a Pyrazole Derivative
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| N-H Stretch (cm⁻¹) | 3145 | 3142 |
| C=O Stretch (cm⁻¹) | 1720 | 1715 |
| ¹H NMR (pyrazole C-H, ppm) | 7.8 | 7.75 |
| ¹³C NMR (pyrazole C=O, ppm) | 162.5 | 162.1 |
Note: This table provides an example based on general findings for pyrazole derivatives and is not specific to this compound. researchgate.net
Conformational Analysis and Tautomeric Equilibrium Studies
The presence of flexible ethyl groups in this compound allows for multiple conformational isomers. Conformational analysis, often performed using computational methods, can identify the most stable conformers and the energy barriers between them. This is crucial for understanding the molecule's preferred shape and how it might interact with other molecules. researchgate.net
Furthermore, pyrazole and its derivatives can exist in different tautomeric forms due to the migration of a proton. nih.govmdpi.com For this compound, the proton on the pyrazole ring can be located on either of the two nitrogen atoms, leading to two possible tautomers. Computational studies can predict the relative energies of these tautomers, thereby determining the predominant form in the gas phase and in different solvents. nih.govmdpi.com The stability of different tautomers can be influenced by intramolecular hydrogen bonding and the electronic effects of the substituents. mdpi.com
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, the entire energy profile of a chemical reaction can be mapped out. superfri.org This provides valuable insights into the reaction's feasibility, kinetics, and selectivity.
For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT calculations can be used to elucidate the step-by-step mechanism. For instance, in a cyclization reaction to form the pyrazole ring, the transition state for the ring-closing step could be located and its structure and energy determined. This would help in understanding the factors that control the reaction rate and could guide the optimization of reaction conditions. The analysis of the transition state's vibrational frequencies can confirm that it is a true first-order saddle point on the potential energy surface.
Applications in Coordination Chemistry and Materials Science Utilizing Triethyl 1h Pyrazole 3,4,5 Tricarboxylate and Its Derivatives
Design and Synthesis of Metal-Organic Complexes
The design and synthesis of metal-organic complexes using pyrazole-tricarboxylate ligands involve the strategic selection of metal centers and reaction conditions to control the final structure and properties of the resulting compounds. The presence of multiple coordination sites—the two nitrogen atoms of the pyrazole (B372694) ring and the oxygen atoms of the three carboxylate groups—allows for a rich and varied coordination chemistry.
The coordination of pyrazole-carboxylate ligands with metal centers can occur through several modes, leading to a diversity of structures. The pyrazole ring itself can coordinate to a metal center in a monodentate fashion through one of its nitrogen atoms or can act as a bridging ligand connecting two or more metal centers. The carboxylate groups can also exhibit various coordination modes, including monodentate, bidentate chelating, and bidentate bridging.
The versatility of pyrazole-based ligands is demonstrated by the variety of coordination environments observed in their metal complexes. For example, in some complexes, the pyrazole ligand coordinates in a neutral form in a monodentate mode via a nitrogen atom. mdpi.com In other cases, the deprotonated pyrazolate anion can bridge multiple metal centers. researchgate.netunipd.it The combination of the pyrazole core with carboxylate functionalities provides a multidentate ligand capable of forming stable complexes with a wide range of metal ions, including but not limited to cobalt, cadmium, and zinc. mdpi.comresearchgate.netrsc.org
For example, the reaction of 1H-pyrazole-3,4,5-tricarboxylic acid with cobalt and cadmium salts has yielded complexes with different stoichiometries and dimensionalities, including one-dimensional chains and three-dimensional networks. researchgate.net The thermal stability of such complexes is also a key consideration, with studies showing that some metal azolate/carboxylate frameworks undergo decarboxylation at elevated temperatures before complete decomposition. researchgate.net
Below is a table summarizing some reported metal complexes with pyrazole-carboxylate type ligands, illustrating the variety in stoichiometry and dimensionality.
| Complex | Metal Ion | Ligand | Stoichiometry | Dimensionality | Reference |
| MAC-1 | Co(II) | H₄PZTC | [Co₃(HPZTC)₂(H₂O)₆]·2H₂O | 1D | researchgate.net |
| MAC-2 | Co(II) | H₄PZTC | [Co(H₂PZTC)(DMF)(H₂O)]₂ | 1D | researchgate.net |
| MAC-3 | Cd(II) | H₄PZTC | [Cd₂(PZTC)(H₂O)₂] | 3D | researchgate.net |
| 1 | Cd(II) | H₂MPCA | [Cd(HMPCA)₂(H₂O)₄] | Mononuclear | rsc.org |
| 2 | Co(II) | H₂MPCA | [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂ | Mononuclear | rsc.org |
| 3 | Cd(II) | H₂MPCA | [Cd₃Cl₂(HMPCA)₄(H₂O)₂]·2H₂O | 3D | rsc.org |
| 1 | Zn(II) | L | ZnL₂Cl₂ | Mononuclear | mdpi.com |
| 2 | Zn(II) | L | [ZnL₂Br₂] | Mononuclear | mdpi.com |
| 3 | Zn(II) | L | ZnL₂I₂·0.5MeOH | Mononuclear | mdpi.com |
| 4 | Zn(II) | L | Zn(L)₂(H₂O)₄₂ | Mononuclear | mdpi.com |
| 5 | Zn(II) | L | {ZnL(OAc)₂}₂ | Dinuclear | mdpi.com |
H₄PZTC = 1H-pyrazole-3,4,5-tricarboxylic acid; H₂MPCA = 3-methyl-1H-pyrazole-4-carboxylic acid; L = ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate
Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The ability of triethyl 1H-pyrazole-3,4,5-tricarboxylate and its derivatives to act as multitopic linkers makes them excellent candidates for the construction of extended structures such as MOFs and CPs. These materials are of great interest due to their potential applications in gas storage, separation, and catalysis.
Hydrothermal and solvothermal methods are widely employed for the synthesis of MOFs and CPs. researchgate.net These techniques involve carrying out the reaction in a sealed vessel at elevated temperatures and pressures, which can facilitate the crystallization of extended structures that may not be accessible under ambient conditions. researchgate.netsemanticscholar.org The choice of solvent, temperature, pressure, and pH can significantly influence the final product's structure and properties. researchgate.net
The synthesis of coordination polymers often relies on the deliberate selection of metal building blocks and organic ligands to rationally design network structures. researchgate.net For instance, the use of 1H-pyrazole-3,4,5-tricarboxylic acid in solvothermal reactions with cobalt and cadmium salts has led to the formation of both one-dimensional and three-dimensional frameworks. researchgate.net The versatility of these synthetic routes allows for the targeted synthesis of materials with specific dimensionalities and properties.
Multimodal ligands, which offer different types of binding sites, can be used to create coordination frameworks with novel and unusual topologies. nih.gov The pyrazole-tricarboxylate ligand can be considered a multimodal ligand due to the presence of both N-donor and O-donor sites. The interplay between the coordination preferences of the metal center and the geometric constraints of the ligand can lead to the formation of complex and often predictable network structures. By systematically modifying the ligand structure, it is possible to fine-tune the resulting network topology and, in turn, the material's properties.
Development of Advanced Materials Based on Pyrazole Tricarboxylate Scaffolds
The unique structural features of MOFs and CPs derived from pyrazole tricarboxylate scaffolds make them promising candidates for the development of advanced materials. The inherent porosity of some of these frameworks, combined with the potential for functionalization of the organic linker, opens up possibilities for applications in various fields.
The pyrazole scaffold itself is a component of many biologically active molecules and has been explored for its pharmacological properties. nih.govresearchgate.netchemrxiv.org In the context of materials science, the incorporation of this scaffold into extended frameworks can lead to materials with interesting properties. For example, the thermal stability and chemical robustness of some pyrazole-based MOFs make them suitable for use in harsh environments. mdpi.com
Furthermore, the presence of multiple functional groups on the pyrazole tricarboxylate ligand allows for post-synthetic modification of the resulting frameworks. This can be used to introduce new functionalities or to tune the properties of the material for specific applications. Research in this area is ongoing, with the aim of developing new materials with tailored properties for applications in areas such as gas separation, catalysis, and sensing.
Innovations in Synthetic Methodology for Pyrazole Tricarboxylates
Green Chemistry Principles in Pyrazole (B372694) Tricarboxylate Synthesis
The application of green chemistry principles to the synthesis of pyrazole tricarboxylates aims to reduce the environmental impact of chemical processes. This involves the use of safer solvents, the development of catalytic reactions, and the design of processes with high atom economy.
One of the key strategies in the green synthesis of pyrazoles is the use of environmentally benign solvents. Water and ethanol (B145695) are often preferred due to their low toxicity and availability. For instance, the synthesis of certain pyrazole derivatives has been successfully carried out in aqueous media, eliminating the need for volatile organic solvents. While a specific green synthesis for triethyl 1H-pyrazole-3,4,5-tricarboxylate is not extensively documented, the general principles can be applied. A plausible green synthetic route could involve the reaction of diethyl acetylenedicarboxylate (B1228247) with ethyl diazoacetate in a green solvent like ethanol, catalyzed by a benign and recyclable catalyst.
The use of microwave irradiation and ultrasound assistance are other green techniques that can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames. These energy-efficient methods can be particularly beneficial for the cyclization steps in pyrazole synthesis.
Multicomponent reactions (MCRs) represent another cornerstone of green chemistry, as they allow for the synthesis of complex molecules in a single step from three or more reactants, thereby reducing the number of synthetic steps, waste generation, and energy consumption. While a direct MCR for this compound is not prominently reported, the development of such a process would be a significant advancement in its sustainable synthesis.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyrazole Derivatives
| Parameter | Traditional Synthesis | Green Synthesis |
| Solvents | Often uses hazardous organic solvents (e.g., benzene, chloroform) | Prefers water, ethanol, or solvent-free conditions |
| Catalysts | May use stoichiometric amounts of hazardous reagents | Employs recyclable and non-toxic catalysts |
| Energy | Often requires prolonged heating | Utilizes energy-efficient methods like microwave or ultrasound |
| Waste | Can generate significant amounts of waste | Aims for high atom economy and minimal waste |
| Reaction Steps | Often involves multiple, sequential steps | Favors one-pot or multicomponent reactions |
Process Intensification and Continuous Flow Chemistry
Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. Continuous flow chemistry is a key enabling technology for process intensification and offers several advantages over traditional batch processing for the synthesis of pyrazole tricarboxylates.
In a continuous flow setup, reactants are continuously pumped through a reactor, where they mix and react under precisely controlled conditions. This approach allows for excellent heat and mass transfer, leading to better control over reaction parameters, improved safety, and higher reproducibility. The synthesis of various pyrazole derivatives has been successfully demonstrated in continuous flow systems. For the synthesis of this compound, a continuous flow process could involve the in-situ generation of a reactive intermediate, such as ethyl diazoacetate, which is then immediately reacted with diethyl acetylenedicarboxylate in a subsequent reactor module. This would minimize the handling of potentially hazardous intermediates and allow for safe operation at elevated temperatures and pressures, potentially accelerating the reaction.
The modular nature of flow reactors also allows for the integration of in-line purification and analysis, leading to a more streamlined and automated manufacturing process. This can significantly reduce production time and costs. Although specific studies on the continuous flow synthesis of this compound are not widely available, the successful application of this technology to other pyrazole syntheses suggests its high potential for this compound.
Table 2: Potential Advantages of Continuous Flow Synthesis for this compound
| Feature | Benefit |
| Enhanced Safety | Small reactor volumes and in-situ generation of hazardous intermediates reduce risks. |
| Improved Control | Precise control over temperature, pressure, and residence time leads to higher selectivity and yield. |
| Faster Reactions | Operation at higher temperatures and pressures can significantly reduce reaction times. |
| Scalability | Scaling up production is achieved by running the system for longer periods, avoiding reactor size limitations. |
| Automation | Integration of in-line monitoring and control allows for automated and efficient production. |
Catalyst Design and Recycling in Pyrazole Synthesis
The development of efficient and recyclable catalysts is crucial for the sustainable synthesis of pyrazole tricarboxylates. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, reducing waste and catalyst costs.
Various materials have been explored as catalysts for pyrazole synthesis, including solid acids, supported metal nanoparticles, and functionalized polymers. For the synthesis of this compound, a heterogeneous catalyst could facilitate the key cyclization step. For example, a solid acid catalyst could be employed to promote the reaction between diethyl acetylenedicarboxylate and a suitable nitrogen source.
Recent research has focused on the design of catalysts with improved activity, selectivity, and stability. This includes the development of nanocatalysts with high surface areas and the use of magnetic nanoparticles for easy catalyst separation using an external magnet. For instance, magnetic nanoparticles functionalized with a suitable catalytic moiety could be used and then easily recovered and recycled for multiple reaction cycles.
The reusability of a catalyst is a key metric for its sustainability. Studies on various pyrazole syntheses have demonstrated that heterogeneous catalysts can often be reused for several cycles without a significant loss in activity. This not only makes the process more economical but also reduces the environmental burden associated with catalyst disposal.
Table 3: Examples of Recyclable Catalysts in Pyrazole Synthesis
| Catalyst Type | Example | Key Advantages |
| Solid Acid | Amberlyst-70 | Inexpensive, non-toxic, and thermally stable. |
| Nanocomposite | SnO-CeO2 | High efficiency and reusability in water. |
| Mixed Metal Oxide | Bi2O3/ZrO2 | High yields, short reaction times, and reusable for multiple runs. |
| Magnetic Nanoparticles | Functionalized Fe3O4 | Easy separation and recovery using a magnet. |
Q & A
Q. What advanced crystallographic techniques refine the ligand’s structure in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
